N-[(2-Oxo-3H-1,3-benzoxazol-5-yl)methyl]prop-2-enamide
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Description
“N-[(2-Oxo-3H-1,3-benzoxazol-5-yl)methyl]prop-2-enamide” is a chemical compound that belongs to the benzoxazole family . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
Benzoxazole has been synthesized using a variety of well-organized synthetic methodologies . These methodologies involve the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is a bicyclic planar molecule . The exact molecular structure of “N-[(2-Oxo-3H-1,3-benzoxazol-5-yl)methyl]prop-2-enamide” is not available in the search results.Chemical Reactions Analysis
The chemical reactions involving benzoxazole derivatives are diverse and depend on the specific derivative and reaction conditions . Unfortunately, specific chemical reactions involving “N-[(2-Oxo-3H-1,3-benzoxazol-5-yl)methyl]prop-2-enamide” are not available in the search results.Future Directions
Benzoxazole and its derivatives continue to be an area of interest for researchers due to their wide range of biological activities and potential applications in medicinal, pharmaceutical, and industrial areas . Future research may focus on developing new synthetic strategies, exploring additional biological activities, and optimizing the properties of benzoxazole derivatives for specific applications .
properties
IUPAC Name |
N-[(2-oxo-3H-1,3-benzoxazol-5-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-10(14)12-6-7-3-4-9-8(5-7)13-11(15)16-9/h2-5H,1,6H2,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJXRFWFIXAMHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC2=C(C=C1)OC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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